molecular formula C8H10Cl3N B1373372 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride CAS No. 1311317-57-3

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B1373372
CAS No.: 1311317-57-3
M. Wt: 226.5 g/mol
InChI Key: KJEXAWZJQHBSSZ-UHFFFAOYSA-N
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Description

“2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride” is a synthetic chemical compound with the empirical formula C8H10Cl3N . It has a molecular weight of 226.53 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of such compounds often involves metal-catalyzed reactions . For example, the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9Cl2N.ClH/c9-7-1-2-8(10)6(5-7)3-4-11;/h1-2,5H,3-4,11H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in transamination reactions under the action of ω-transaminase to form an imine .


Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a solid at room temperature . It has a molecular weight of 226.53 .

Scientific Research Applications

Environmental Impact and Toxicology

  • Endocrine Disruption by DDT and DDE : DDT and its main metabolite DDE have been identified as endocrine disruptors in humans and wildlife, with significant implications for reproductive and immune systems. This includes their impact on mitochondrial function and the apoptosis pathway, suggesting potential areas of research for similar compounds (Burgos-Aceves et al., 2021).

  • Chlorinated Solvents and Health Effects : The occupational exposure to chlorinated aliphatic solvents has been associated with various adverse health effects, highlighting the importance of understanding the toxicological profile of chlorinated compounds in general (Ruder, 2006).

Chemical Synthesis and Functionalization

  • Synthesis of Substituted Thiazolidinones : The reaction of chloral with substituted anilines leading to the formation of substituted thiazolidinones provides insights into the chemical reactivity and potential synthetic applications of chlorinated compounds, which may be relevant for the synthesis or functionalization of 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride (Issac & Tierney, 1996).

  • Reductive Amination and Amine Synthesis : The reductive amination process, involving the reaction of aldehydes or ketones with amines or ammonia, is crucial in amine synthesis. Understanding this process may be relevant for the synthesis or modification of compounds like this compound (Irrgang & Kempe, 2020).

Environmental Remediation

  • Bioremediation of DDT-Contaminated Soils : The persistent nature of DDT and related compounds in the environment, and their potential health risks, underscore the importance of biodegradation and remediation strategies. This area could be relevant for understanding the environmental fate and remediation possibilities of similar chlorinated compounds (Foght et al., 2001).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that similar compounds are often involved in the regulation of neurotransmitter release in the central nervous system .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. For instance, similar compounds have been used in the synthesis of bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c9-7-1-2-8(10)6(5-7)3-4-11;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEXAWZJQHBSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-57-3
Record name 2-(2,5-dichlorophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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